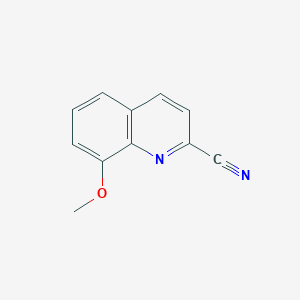

8-Methoxyquinoline-2-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Methoxyquinoline-2-carbonitrile is a derivative of quinoline, a heterocyclic aromatic organic compound. While the provided papers do not directly discuss 8-Methoxyquinoline-2-carbonitrile, they do provide insights into the chemistry of related 8-hydroxyquinoline derivatives and their applications. These compounds are known for their versatile ligand properties in coordination chemistry and have been used in various fields, including corrosion inhibition, metal ion sensing, and antimicrobial activity .

Synthesis Analysis

The synthesis of quinoline derivatives typically involves various organic chemistry techniques. For instance, the papers describe the successful synthesis of 8-hydroxyquinoline derivatives using different synthetic routes, characterized by spectroscopic methods such as FTIR, 1H, and 13C NMR, and confirmed by elemental analysis . These methods are likely applicable to the synthesis of 8-Methoxyquinoline-2-carbonitrile, although specific details would depend on the functional groups involved.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is crucial for their chemical properties and applications. X-ray diffraction measurements have been used to solve the crystal structures of some derivatives, providing detailed information about their geometrical parameters . Density Functional Theory (DFT) and Hartree Fock (HF) methods have been employed to determine optimized geometrical parameters and to understand the intra charge transfer within these molecules .

Chemical Reactions Analysis

Quinoline derivatives participate in various chemical reactions, particularly as ligands in coordination chemistry. The reactions of 8-methoxyquinoline with diorganotin dichlorides have been investigated, leading to the formation of distannoxanes, organostannate salts, and 8-methoxyquinolinium chloride, depending on the substituents on the tin atom . These reactions highlight the reactivity of the quinoline nitrogen and the potential for forming complexes with metals.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The electrochemical properties of these compounds have been studied using techniques like electrochemical impedance spectroscopy and potentiodynamic polarization, revealing their potential as corrosion inhibitors . The adsorption of these molecules on surfaces follows the Langmuir adsorption isotherm, indicating a strong interaction with metal surfaces . UV-visible spectroscopy and theoretical calculations have been used to explore the electronic properties of these compounds, such as HOMO-LUMO energies and electronic dipole moments .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

- 8-Methoxyquinoline-2-carbonitrile has been involved in various chemical reactions, showcasing its versatility in synthetic chemistry. For instance, it has been used in the reaction of aromatic heterocyclic nitro compounds with potassium cyanide, demonstrating its potential in creating diverse compounds under different conditions (Okamoto et al., 1969).

- The synthesis of various derivatives of 6-methoxyquinoline-3-carbonitrile has been explored, highlighting the compound's adaptability in forming new structures and potential applications in pharmaceutical and chemical industries (Hagrs et al., 2015).

Corrosion Inhibition and Material Science

- In the field of materials science, 8-methoxyquinoline-2-carbonitrile derivatives have shown promise as corrosion inhibitors, particularly for iron. Computational studies have supported their efficacy, indicating their potential application in protecting metals from corrosion (Erdoğan et al., 2017).

- Further research has confirmed the role of quinoline derivatives, including 8-methoxyquinoline-2-carbonitrile, as effective green corrosion inhibitors for mild steel in acidic mediums. This application is significant for industries seeking eco-friendly solutions to corrosion (Singh et al., 2016).

Chemosensors and Environmental Applications

- The compound has been utilized in the development of chemosensors, like the characterization of 5-chloro-8-methoxyquinoline appended diaza-18-crown-6, which shows selective response to certain metal ions. This application is crucial for environmental monitoring and pollution detection (Prodi et al., 2001).

Herbicidal and Antimicrobial Activities

- Research on 8-methoxyquinoline-5-amino acetic acid, a derivative of 8-methoxyquinoline-2-carbonitrile, indicates its potential as a herbicide. The compound's ability to effectively dry out weeds suggests its use in agricultural applications (E. et al., 2015).

- The antimicrobial properties of various derivatives have been explored, offering insights into the compound's potential in combating bacterial and fungal infections (Rbaa et al., 2019).

Optoelectronic Applications

- The compound's derivatives have been studied for their optoelectronic properties, such as in the exploration of hydroquinoline derivatives. These studies help in understanding the potential of 8-methoxyquinoline-2-carbonitrile in electronic and photonic applications (Irfan et al., 2020).

Photochemical Properties

- The photohydrolysis of 6-methoxyquinoline, a related compound, in aqueous acetonitrile indicates the potential photochemical applications of 8-methoxyquinoline-2-carbonitrile derivatives. These studies contribute to our understanding of photochemical reactions and their practical applications (Townsend et al., 1994).

Wirkmechanismus

Zukünftige Richtungen

Compounds containing the 8-hydroxyquinoline moiety, such as 8-Methoxyquinoline-2-carbonitrile, have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . Several described compounds in this review could act as leads for the development of drugs against numerous diseases including cancer .

Eigenschaften

IUPAC Name |

8-methoxyquinoline-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O/c1-14-10-4-2-3-8-5-6-9(7-12)13-11(8)10/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDSMTLWIGALEHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1N=C(C=C2)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Methoxyquinoline-2-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,2R)-2-amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(pyrrolidin-1-yl)propan-1-ol](/img/structure/B2514065.png)

![2-[[3-Methyl-1-(2-methylpropyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2514066.png)

![1-(2,4-Dichlorophenyl)-2-[(4-phenyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2514070.png)

![1-([1,1'-biphenyl]-2-yl)-3-(1H-indol-3-yl)urea](/img/structure/B2514072.png)

![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide](/img/structure/B2514073.png)

![2-(6-ethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B2514077.png)

![N-(3,4-dimethoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2514078.png)

![2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B2514082.png)

![6-Bromo-8-iodo-2-methylimidazo[1,2-a]pyridine](/img/structure/B2514083.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide](/img/structure/B2514086.png)

![2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole](/img/structure/B2514087.png)